7-methyl-3-(4-methylphenyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile
CAS No.: 166671-41-6
Cat. No.: VC21398680
Molecular Formula: C22H18N4
Molecular Weight: 338.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 166671-41-6 |
|---|---|
| Molecular Formula | C22H18N4 |
| Molecular Weight | 338.4g/mol |
| IUPAC Name | 7-methyl-3-(4-methylphenyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile |
| Standard InChI | InChI=1S/C22H18N4/c1-14-7-9-16(10-8-14)25-12-11-17-15(2)18(13-23)21-24-19-5-3-4-6-20(19)26(21)22(17)25/h3-10H,11-12H2,1-2H3 |
| Standard InChI Key | GTIRMXNUAWBMSE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2CCC3=C2N4C5=CC=CC=C5N=C4C(=C3C)C#N |
| Canonical SMILES | CC1=CC=C(C=C1)N2CCC3=C2N4C5=CC=CC=C5N=C4C(=C3C)C#N |
Introduction
The compound 7-methyl-3-(4-methylphenyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile is a complex organic molecule characterized by its tricyclic structure, multiple nitrogen atoms, and a carbonitrile functional group. This compound belongs to a class of heterocyclic compounds known for their diverse chemical and biological properties.
Synthesis Methods
The synthesis of such complex organic compounds typically involves multi-step reactions that require careful control of reaction conditions like temperature and pressure. Techniques such as high-performance liquid chromatography (HPLC) are often used to purify the final product, while spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm its structure.
Chemical Reactions and Applications
-
Chemical Reactions: Compounds with similar structures can participate in various chemical reactions typical for heterocycles and nitriles. These reactions may require specific catalysts or reagents to facilitate transformations without degrading the sensitive tricyclic structure.
-
Applications: The applications of this compound are not well-documented, but similar compounds are often explored for their biological activities and potential uses in pharmaceuticals or materials science.
Data Tables
Given the lack of specific data on 7-methyl-3-(4-methylphenyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile, the following table provides general information on similar compounds:
| Property | Description |
|---|---|
| Molecular Formula | Not specified, but complex and saturated |
| Chemical Structure | Triazatetracyclic with a carbonitrile group |
| Physical Properties | Not detailed |
| Synthesis Methods | Multi-step reactions with HPLC purification |
| Chemical Reactions | Typical for heterocycles and nitriles |
| Applications | Potential in pharmaceuticals or materials science |
| Biological Activity | Not well-documented |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume